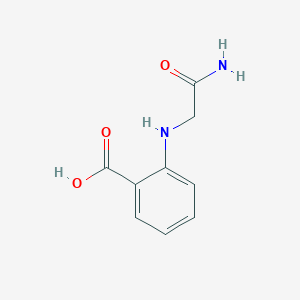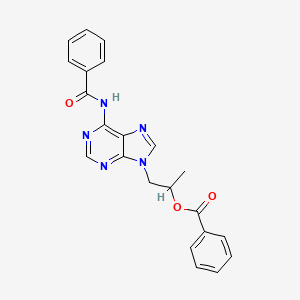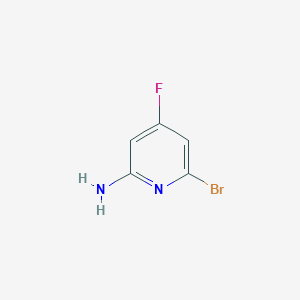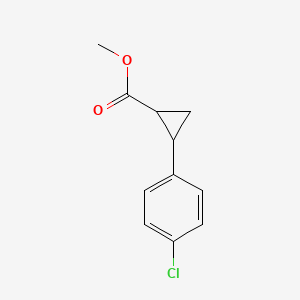
Aminoethanoyl-p-aminobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide p-aminobenzoïque aminoéthanoyle est un composé organique qui présente à la fois des groupes fonctionnels amino et carboxyle liés à un cycle benzénique aromatique. Ce composé est structurellement apparenté à l’acide para-aminobenzoïque, connu pour ses applications dans divers domaines, notamment la biochimie, la chimie et l’industrie.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L’acide p-aminobenzoïque aminoéthanoyle peut être synthétisé par plusieurs méthodes. Une approche courante consiste à chlorer le méthyl-4-formylbenzoate pour produire du méthyl-4-chloroformylbenzoate, suivi d’une amidation pour produire du méthyl-4-carbamoylbenzoate. L’étape finale implique une réaction de Hofmann en solution aqueuse pour produire le composé souhaité .
Méthodes de production industrielle
Dans les milieux industriels, la production d’acide p-aminobenzoïque aminoéthanoyle implique souvent l’utilisation de méthyl-4-formylbenzoate, un sous-produit de la synthèse du diméthyltéréphtalate. Le procédé comprend des étapes de chloration, d’amidation et de réaction de Hofmann, assurant l’élimination des impuretés pour obtenir un produit de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L’acide p-aminobenzoïque aminoéthanoyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que l’hydrogène gazeux (H₂) en présence d’un catalyseur de palladium (Pd/C) sont souvent utilisés.
Substitution : Les réactions de substitution électrophile nécessitent généralement des conditions acides et des réactifs comme l’acide sulfurique (H₂SO₄).
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de l’acide p-aminobenzoïque aminoéthanoyle, tels que les dérivés nitro, amino et hydroxyle .
Applications De Recherche Scientifique
L’acide p-aminobenzoïque aminoéthanoyle a un large éventail d’applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est utilisé dans des études relatives aux interactions enzymatiques et aux voies métaboliques.
Mécanisme D'action
Le mécanisme d’action de l’acide p-aminobenzoïque aminoéthanoyle implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il peut inhiber la voie de synthèse du folate en entrant en compétition avec l’acide para-aminobenzoïque pour l’enzyme dihydroptéroate synthase (DHPS). Cette inhibition entraîne une diminution de la production de folate, affectant la synthèse de l’ADN et la division cellulaire .
Comparaison Avec Des Composés Similaires
L’acide p-aminobenzoïque aminoéthanoyle peut être comparé à d’autres composés similaires tels que :
Acide para-aminobenzoïque (PABA) : Les deux composés partagent des caractéristiques structurelles similaires, mais diffèrent par leurs groupes fonctionnels spécifiques et leurs applications.
Acide aminosalicylique : Ce composé cible également la voie de synthèse du folate, mais a des applications thérapeutiques différentes, en particulier dans le traitement de la tuberculose.
Conclusion
L’acide p-aminobenzoïque aminoéthanoyle est un composé polyvalent qui présente des applications significatives dans divers domaines scientifiques. Ses propriétés chimiques uniques et ses interactions en font un sujet d’étude précieux pour les chercheurs en chimie, biologie, médecine et industrie.
Propriétés
Numéro CAS |
7496-53-9 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-[(2-amino-2-oxoethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) |
Clé InChI |
KUOJUHNHROAKAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)
![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)




![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)




